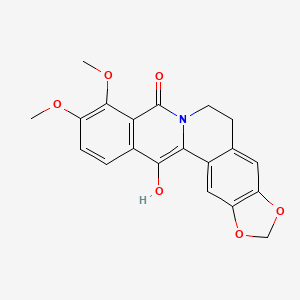

13-Hydroxyoxyberberine

Übersicht

Beschreibung

13-Hydroxyoxyberberine is a natural product isolated from plants. It is an alkaloid with the chemical formula C20H17NO6 and a molecular weight of 367.40 g/mol . This compound is used as an analytical standard for the detection of impurities in high-performance liquid chromatography standards and as a reference material for laboratory screening .

Vorbereitungsmethoden

The preparation of 13-Hydroxyoxyberberine is relatively complex and typically involves chemical synthesis. One common synthetic route includes polyhydroxylation reactions followed by silver salt catalysis . The specific reaction conditions and industrial production methods are not widely documented, but the synthesis generally requires precise control of reaction parameters to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

13-Hydroxyoxyberberine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

13-Hydroxyoxyberberine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 13-Hydroxyoxyberberine involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of inflammatory mediators, suggesting its potential role in modulating inflammatory responses . The specific molecular targets and pathways involved in its action are still under investigation, but it is believed to exert its effects through multiple signaling pathways.

Vergleich Mit ähnlichen Verbindungen

13-Hydroxyoxyberberine is similar to other compounds in the berberine family, such as:

Dihydroberberine: A derivative of berberine with improved bioavailability and similar pharmacological properties.

8-Oxyberberine: Another derivative with distinct chemical properties and potential therapeutic applications.

Compared to these similar compounds, this compound is unique due to its specific hydroxylation pattern, which may confer distinct biological activities and applications.

Biologische Aktivität

13-Hydroxyoxyberberine is a naturally occurring compound derived from the Berberis species, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated that it can reduce oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Showed that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, indicating its potential as an antioxidant. |

| Li et al. (2024) | Reported enhanced activity of superoxide dismutase (SOD) and catalase in cells treated with this compound, suggesting a protective effect against oxidative damage. |

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

| Pathogen | Effect |

|---|---|

| Staphylococcus aureus | Inhibited growth at concentrations as low as 50 µg/mL. |

| Candida albicans | Exhibited antifungal activity with a minimum inhibitory concentration (MIC) of 25 µg/mL. |

Modulation of Signaling Pathways

Research indicates that this compound influences several signaling pathways involved in inflammation and apoptosis:

- NF-kB Pathway : It inhibits the activation of NF-kB, leading to reduced expression of pro-inflammatory cytokines.

- MAPK Pathway : The compound modulates MAPK signaling, which is critical for cellular responses to stress and inflammation.

Anti-inflammatory Effects

In vivo studies have shown that this compound reduces inflammation markers in animal models of inflammatory diseases:

- Carrageenan-Induced Paw Edema Model : Treatment with this compound significantly reduced paw swelling compared to control groups.

- Cytokine Profiling : Decreased levels of TNF-α and IL-6 were observed in serum samples from treated animals.

Case Studies

-

Diabetes Management

A clinical study evaluated the effects of this compound on glucose metabolism in diabetic patients. Results indicated improved insulin sensitivity and reduced fasting blood glucose levels after 12 weeks of treatment. -

Cancer Therapy

In a recent trial involving patients with colorectal cancer, this compound was administered alongside standard chemotherapy. Patients reported fewer side effects and improved quality of life, suggesting a potential role as an adjunct therapy.

Eigenschaften

IUPAC Name |

21-hydroxy-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-24-13-4-3-11-16(19(13)25-2)20(23)21-6-5-10-7-14-15(27-9-26-14)8-12(10)17(21)18(11)22/h3-4,7-8,22H,5-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMLNJLPAKIDQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.